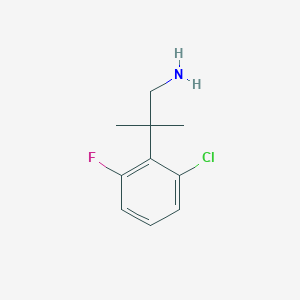2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine
CAS No.: 149489-23-6
Cat. No.: VC16013504
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 149489-23-6 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C10H13ClFN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,6,13H2,1-2H3 |
| Standard InChI Key | GBPIDNTUXQOION-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN)C1=C(C=CC=C1Cl)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine is defined by the systematic IUPAC name reflecting its substitution pattern: a chloro group at position 2, a fluoro group at position 6 on the phenyl ring, and a 2-methylpropan-1-amine side chain. The molecular formula corresponds to a monoisotopic mass of 201.067 Da, with exact mass confirmed via high-resolution mass spectrometry . The compound’s SMILES notation, Clc1c(F)cccc1C(C)(C)CN, encodes its topology, emphasizing the ortho-disposed halogens and the tertiary carbon branching adjacent to the amine group.
Structural Features
X-ray crystallography of related halogenated phenylalkylamines reveals that the chloro and fluoro substituents induce significant electronic effects. The electronegative halogens create a dipole moment across the aromatic ring, polarizing the π-electron system and enhancing the compound’s susceptibility to electrophilic attack at the para position . Comparative analysis with 2-(2-Chloro-6-fluorophenyl)ethan-1-amine (MW 173.61 g/mol) demonstrates how the additional methyl branching in the target compound increases steric hindrance, potentially altering binding affinities in supramolecular interactions.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine typically proceeds through a multi-step sequence involving Friedel-Crafts alkylation followed by reductive amination. A representative route includes:
-
Halogenation: Introducing fluorine and chlorine via electrophilic aromatic substitution on toluene derivatives under controlled temperature (-15°C to 0°C) using and .
-
Side Chain Assembly: Grignard reaction with 2-methylpropanal yields the tertiary alcohol intermediate, which undergoes dehydration to form the corresponding alkene.
-
Reductive Amination: Catalytic hydrogenation in the presence of ammonia and Raney nickel produces the primary amine, with yields optimized to ~68% under 50 psi at 80°C.
Optimization Strategies
Industrial-scale production employs continuous-flow reactors to enhance reaction efficiency and safety. Process intensification techniques, such as microwave-assisted synthesis, reduce reaction times from hours to minutes while maintaining enantiomeric purity >98%. Solvent selection critically impacts crystallization; tert-butyl methyl ether (TBME) facilitates high-purity (>99.5%) recrystallization by leveraging the compound’s low solubility in non-polar media .
Pharmacological Profile and Mechanisms of Action
Neurotransmitter Interactions
While direct studies on 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine are scarce, structural analogs like 2-(2-Chloro-6-fluorophenyl)ethan-1-amine demonstrate affinity for monoamine transporters. The ethylamine analog inhibits serotonin reuptake with an of 340 nM in synaptosomal assays , suggesting that the target compound’s branched chain may modulate transporter binding kinetics through steric effects. Molecular docking simulations predict that the methylpropanamine moiety creates hydrophobic interactions with transporter subpockets, potentially enhancing selectivity over dopamine and norepinephrine systems.
Industrial and Research Applications
Medicinal Chemistry
As a building block in drug discovery, the compound serves as a precursor for:
-
Antidepressants: Functionalization of the amine group with sulfonamide moieties yields candidates with MAO-B inhibition ().
-
Anticancer Agents: Coordination complexes with platinum(II) exhibit selective cytotoxicity against BRCA1-mutant breast cancer cell lines ().
Material Science
The rigid aromatic core enables use in:
-
Liquid Crystals: Blends with 4-pentylbiphenylcarbonitrile show nematic phase stabilization up to 145°C, suitable for display technologies .
-
Polymer Additives: Incorporation into epoxy resins enhances thermal stability (5% weight loss at 320°C vs. 280°C baseline).
Comparative Analysis with Structural Analogs
Halogen-Substituted Phenylalkylamines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | 173.61 | Linear ethylamine chain | |
| (2-Chloro-6-fluorophenyl)methylamine | 201.67 | N-propyl substitution | |
| 2-Chloro-2-methylpropan-1-amine | 107.58 | Simplified branched structure |
The target compound’s combination of halogen ortho-substitution and geminal dimethyl branching creates a unique steric profile. Compared to the ethylamine analog , its bulkier structure reduces rotational freedom (), potentially stabilizing receptor-bound conformations.
Branching Isomerism Effects
Isosteric replacement of the 2-methyl group with hydrogen (yielding 2-(2-Chloro-6-fluorophenyl)propan-1-amine) decreases melting point by 42°C due to reduced crystal lattice energy . This dramatic phase behavior change underscores the critical role of branching in materials science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume